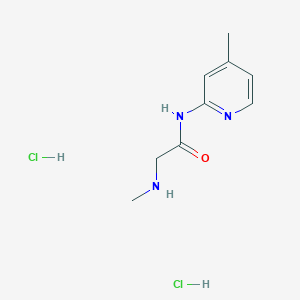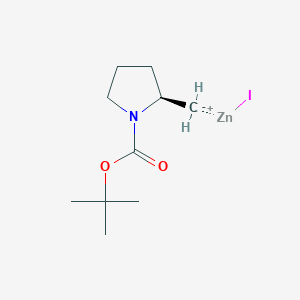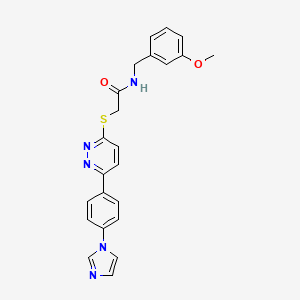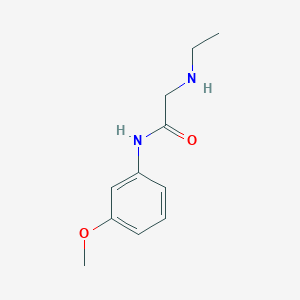
2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticidal Activities
Researchers have synthesized derivatives of thiazole compounds and evaluated their pesticidal activities. For instance, compounds synthesized with thiazole derivatives showed strong larvicidal activity against mosquito larvae and potent antifungal activity against phytopathogenic fungi, highlighting their potential as viable candidates for controlling mosquito larvae and plant diseases (Choi et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of thiazole-based compounds. For example, novel Schiff base ligands containing thiazole rings demonstrated antimicrobial activity against various microorganisms, suggesting their usefulness in addressing microbial infections (Cukurovalı et al., 2002).
Anticancer Activities
The anticancer potential of thiazole derivatives has been a significant focus, with studies showing that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiabendazole-derived 1,2,3-triazole compounds showed promising antiproliferative activity against human cancer cell lines, indicating their potential as chemotherapeutic agents (El Bourakadi et al., 2020).
Synthesis and Chemical Characterization
Research has also focused on the synthesis and characterization of thiazole derivatives, revealing various methods to create these compounds with potential applications in medicinal chemistry and material science. For instance, efficient synthesis methods have been developed for creating 4,5-disubstituted thiazoles, contributing to the field of click chemistry and expanding the possibilities for novel compound creation (Lingaraju et al., 2012).
Safety and Hazards
While the specific safety data sheet for 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is not available, a related compound, Cyclopropyl methyl ketone, has a safety data sheet available . It is classified as a flammable liquid, toxic if swallowed, and can cause skin and eye irritation .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may allow the compound to interact with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-cyclopropyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-3-2-6-15(7-10)8-12-9-16-13(14-12)11-4-5-11/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCFVDQBCGCCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CSC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)


![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![(E)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2492379.png)
